2-Amino-4-(2-hydroxyphenyl)butanoic acid
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Overview
Description
2-Amino-4-(2-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, an essential amino acid, and features both an amino group and a hydroxyphenyl group
Mechanism of Action
Target of Action
It is noted that the compound is an important moiety of butirosin, an aminoglycoside antibiotic . Aminoglycosides typically target the bacterial ribosome, interfering with protein synthesis.
Result of Action
As a component of butirosin, it may contribute to the antibiotic’s bactericidal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(2-hydroxyphenyl)butanoic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and may involve advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyphenyl group into a quinone derivative.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2-Amino-4-(2-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
2-Amino-4-(2-hydroxyphenyl)butanoic acid can be compared with other similar compounds, such as:
Phenylalanine: A precursor to this compound, phenylalanine lacks the hydroxy group on the phenyl ring.
Tyrosine: Similar to phenylalanine but with a hydroxy group on the phenyl ring, making it more similar to this compound.
4-Hydroxyphenylpyruvic acid: Another related compound that features a hydroxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-4-(2-hydroxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMODNFPWYQQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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